molecular formula C11H14N2O2 B6613891 N-(4-acetamidophenyl)propanamide CAS No. 7500-98-3

N-(4-acetamidophenyl)propanamide

Cat. No.: B6613891
CAS No.: 7500-98-3
M. Wt: 206.24 g/mol
InChI Key: PGHIKXBWQOWBHM-UHFFFAOYSA-N
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Description

It is commonly used to relieve pain and reduce fever, making it a staple in medicine cabinets worldwide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)propanamide typically involves a two-step process. The first step is the acetylation of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This is followed by the reaction of 4-acetamidophenol with propionyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to 4-aminophenol.

    Substitution: It can undergo substitution reactions, particularly at the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: 4-aminophenol.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-(4-acetamidophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of amide chemistry and reactivity.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Extensively studied for its analgesic and antipyretic properties.

    Industry: Used in the formulation of various pharmaceutical products

Mechanism of Action

N-(4-acetamidophenyl)propanamide exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever, and their inhibition leads to the analgesic and antipyretic effects of the compound .

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)propanamide: Similar structure but lacks the acetyl group.

    4-aminophenol: Precursor in the synthesis of N-(4-acetamidophenyl)propanamide.

    Acetanilide: Another analgesic with a similar mechanism of action

Uniqueness

This compound is unique due to its balanced efficacy and safety profile, making it one of the most widely used over-the-counter medications for pain and fever relief.

Properties

IUPAC Name

N-(4-acetamidophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-11(15)13-10-6-4-9(5-7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHIKXBWQOWBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324952
Record name N-(4-acetamidophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7500-98-3
Record name Propionanilide, p-acetamido-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408045
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-acetamidophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-n'-propionyl-1,4-phenylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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